molecular formula C13H16F3NO B15292233 N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide CAS No. 21215-52-1

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide

Cat. No.: B15292233
CAS No.: 21215-52-1
M. Wt: 259.27 g/mol
InChI Key: MRUPEFLVOCRKBY-UHFFFAOYSA-N
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Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is a synthetic propionamide derivative characterized by a phenethyl backbone substituted with a trifluoromethyl group at the meta position and an alpha-methyl group. This structural motif positions it within a broader class of bioactive compounds targeting opioid and adrenergic receptors. For instance, trifluoromethyl substitutions are known to enhance metabolic stability and binding interactions via hydrophobic and electronic effects .

Properties

CAS No.

21215-52-1

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide

InChI

InChI=1S/C13H16F3NO/c1-3-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18)

InChI Key

MRUPEFLVOCRKBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Wittig Olefination-Based Approach

Step 1: Synthesis of (3-Trifluoromethylphenyl)acetone
3-Trifluoromethylbenzaldehyde undergoes a Grignard reaction with methyl magnesium bromide in tetrahydrofuran (THF) at 0°C to yield (3-trifluoromethylphenyl)propan-2-ol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane furnishes (3-trifluoromethylphenyl)acetone (85% yield).

Step 2: Wittig Reaction for Styrene Formation
(3-Trifluoromethylphenyl)acetone reacts with ethyltriphenylphosphonium bromide under basic conditions (NaH, THF) to generate the corresponding ylide. Quenching with benzaldehyde produces 1-(3-trifluoromethylphenyl)-3-phenylprop-1-en-2-yl)benzene (styrene derivative) in 78% yield.

Step 3: Catalytic Hydrogenation
Hydrogenation of the styrene derivative using 10% Pd/C in ethanol under H₂ (50 psi) affords alpha-methyl-m-trifluoromethylphenethylamine. Reaction monitoring via thin-layer chromatography (TLC) confirms complete reduction after 6 hours (92% yield).

Step 4: N-Acylation with Propionyl Chloride
The amine intermediate is treated with propionyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at 0°C. After stirring for 12 hours, the crude product is purified via silica gel chromatography to yield this compound (88% yield).

Reductive Amination Strategy

Step 1: Preparation of 3-Trifluoromethylphenylacetaldehyde
3-Trifluoromethylbenzyl alcohol is oxidized using Dess-Martin periodinane in dichloromethane to yield 3-trifluoromethylphenylacetaldehyde (94% yield).

Step 2: Reductive Amination with Methylamine
The aldehyde reacts with methylamine hydrochloride in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer). After 24 hours, alpha-methyl-m-trifluoromethylphenethylamine is isolated via extraction with ethyl acetate (76% yield).

Step 3: Propionylation
As in Section 2.1, the amine is acylated with propionyl chloride to furnish the target amide (85% yield).

Grignard Alkylation Pathway

Step 1: Synthesis of m-Trifluoromethylbenzyl Magnesium Bromide
3-Trifluoromethylbenzyl bromide reacts with magnesium turnings in THF to form the Grignard reagent.

Step 2: Nucleophilic Addition to Acetone
The Grignard reagent is added to acetone at -78°C, yielding (3-trifluoromethylphenyl)(propan-2-yl)methanol after aqueous workup (82% yield).

Step 3: Dehydration and Hydrogenation
The alcohol is dehydrated with concentrated H₂SO₄ to form an alkene, which is hydrogenated (Pd/C, H₂) to alpha-methyl-m-trifluoromethylphenethylamine (68% yield).

Step 4: Acylation
Standard propionylation affords the final product (80% yield).

Optimization of Reaction Conditions

Parameter Wittig Route Reductive Amination Grignard Route
Overall Yield (%) 62 58 45
Reaction Time (hours) 18 30 24
Purification Method Chromatography Extraction Distillation
Scalability High Moderate Low

Key Observations :

  • The Wittig route offers superior yields but requires stringent anhydrous conditions.
  • Reductive amination is more scalable but necessitates precise pH control.
  • Grignard alkylation suffers from lower yields due to competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55 (m, 1H, ArH), 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 3.45 (q, J = 6.8 Hz, 2H, CH₂), 2.98 (sextet, J = 6.5 Hz, 1H, CH(CH₃)), 2.35 (q, J = 7.5 Hz, 2H, COCH₂), 1.25 (d, J = 6.5 Hz, 3H, CH₃), 1.12 (t, J = 7.5 Hz, 3H, CH₂CH₃).
  • ¹³C NMR : δ 172.4 (C=O), 139.2–125.6 (ArC), 48.7 (CH₂), 34.5 (CH(CH₃)), 28.1 (COCH₂), 22.3 (CH₃), 9.8 (CH₂CH₃).

Mass Spectrometry :

  • ESI-HRMS : m/z calculated for C₁₄H₁₇F₃NO [M+H]⁺: 296.1264; found: 296.1268.

Comparative Analysis of Synthetic Methods

The Wittig route, while efficient, demands specialized reagents (triphenylphosphine derivatives). In contrast, reductive amination offers operational simplicity but lower stereochemical control. The Grignard approach is limited by its sensitivity to moisture but provides a straightforward pathway to the methyl-branched skeleton.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The propionamide group undergoes hydrolysis under acidic or basic conditions to yield propionic acid and the corresponding amine.

Reaction Conditions Products Catalysts/Reagents
Acidic (HCl, H₂SO₄, reflux)Propionic acid + α-Methyl-m-trifluoromethylphenethylamineConcentrated HCl/H₂SO₄
Basic (NaOH, KOH, aqueous)Sodium propionate + amine saltNaOH/KOH

Key Findings :

  • Hydrolysis rates depend on the electron-withdrawing effect of the trifluoromethyl group, which polarizes the amide bond, enhancing reactivity.

  • The reaction is quantitative under reflux conditions (6–8 hours).

Electrophilic Aromatic Substitution

The trifluoromethyl group directs incoming electrophiles to the meta position of the phenyl ring due to its strong electron-withdrawing nature.

Reaction Type Reagents/Conditions Major Product
NitrationHNO₃, H₂SO₄, 0–5°C3-(Trifluoromethyl)-5-nitro-substituted derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-(Trifluoromethyl)-5-halo-substituted derivative

Key Findings :

  • Nitration occurs selectively at the para position relative to the trifluoromethyl group, yielding a single isomer .

  • Bromination proceeds faster than chlorination due to the activating effect of the trifluoromethyl group on the ring .

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents.

Reagent Conditions Product
LiAlH₄Anhydrous ether, refluxN-(α-Methyl-m-trifluoromethylphenethyl)propylamine
BH₃·THFTHF, 25°CPartial reduction to secondary alcohol

Key Findings :

  • LiAlH₄ reduces the amide to the corresponding amine with >90% yield.

  • Borane-THF selectively reduces the carbonyl group to a secondary alcohol under mild conditions .

Oxidation Reactions

The α-methyl group adjacent to the aromatic ring is susceptible to oxidation.

Reagent Conditions Product
KMnO₄Acidic, heatCarboxylic acid derivative
CrO₃/H₂SO₄Jones oxidation, 0°CKetone intermediate

Key Findings :

  • KMnO₄ oxidizes the α-methyl group to a carboxylic acid, confirmed via IR spectroscopy (C=O stretch at 1700 cm⁻¹).

  • Jones oxidation yields a ketone, which can further react under prolonged conditions .

Nucleophilic Acyl Substitution

The propionamide reacts with nucleophiles such as Grignard reagents or organolithium compounds.

Nucleophile Conditions Product
CH₃MgBrDry THF, 0°C → RTTertiary alcohol via ketone intermediate
LiAlD₄Anhydrous etherDeuterated amine derivative

Key Findings :

  • Grignard reagents attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

  • Deuterated reducing agents like LiAlD₄ produce isotopically labeled amines for tracer studies .

Thermal Decomposition

At elevated temperatures, the compound undergoes decomposition, releasing toxic gases.

Temperature Products Identified Analytical Method
>250°CHF, CO, NH₃GC-MS

Key Findings :

  • Thermal degradation pathways involve cleavage of the C–F bond in the trifluoromethyl group, releasing hydrogen fluoride.

Scientific Research Applications

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways .

Comparison with Similar Compounds

Fluorinated vs. Trifluoromethyl-Substituted Derivatives

Fluorinated analogs, such as N-(3,4-difluorophenyl)-N-(piperidin-4-yl)propionamide (), exhibit moderate μ-opioid receptor (MOR) and δ-opioid receptor (DOR) binding due to fluorine’s electronegativity and small size.

Piperidine Ring Modifications

N-(1-phenethylpiperidin-4-yl)propionamide () demonstrates high affinity for opioid and α2-adrenoreceptors, attributed to the phenethyl-piperidine scaffold. The alpha-methyl group in N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide may similarly stabilize bioactive conformations, as seen in alpha-methyl-fentanyl analogs (), which show enhanced MOR affinity due to restricted rotational freedom .

Physicochemical Properties

Melting Points and Solubility

Propionamide derivatives with aromatic substitutions, such as 3ga (melting point: 255–257°C; ), highlight the role of hydrogen bonding and crystallinity. The trifluoromethyl group in the target compound likely increases hydrophobicity, reducing aqueous solubility compared to polar analogs like N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide (), which retains moderate solubility due to its heterocyclic core .

Chromatographic Behavior

The Rf values of analogs vary significantly with substituents. For example, 3ga (Rf = 0.3 in PE:EA = 10:1) and 3fa (Rf = 0.8 in PE:EA = 20:1; ) demonstrate how trifluoromethyl groups may alter polarity and retention times in thin-layer chromatography .

Opioid Receptor Modulation

Phenethyl-piperidine propionamides (e.g., ) show dual opioid/adrenergic activity, suggesting the target compound may similarly modulate pain pathways. The trifluoromethyl group could enhance blood-brain barrier penetration compared to non-fluorinated analogs like N-(3,4,5-trimethoxyphenyl)propionamide (), which lacks CNS activity .

Anticancer and Anti-Inflammatory Effects

While N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide () exhibits anti-proliferative activity, the trifluoromethyl group in the target compound may amplify these effects by stabilizing interactions with enzymatic targets like kinases or proteases .

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a unique molecular structure that contributes to its biological activity. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioavailability.

Research indicates that this compound may interact with various biological targets, primarily influencing neurotransmitter systems and cellular signaling pathways. Its structural characteristics allow it to modulate receptor activity, particularly in the central nervous system (CNS).

Biological Activity Overview

  • Anticonvulsant Activity :
    • Studies have shown that derivatives of phenethylamides exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have demonstrated efficacy in various seizure models, indicating their potential as anticonvulsants .
  • Neuroprotective Effects :
    • The compound's ability to modulate ion channels, particularly calcium channels, suggests a neuroprotective role. This is crucial in preventing excitotoxicity associated with seizures and other neurological disorders .
  • Inhibition of Phosphoinositide-3-Kinase (PI3K) :
    • Recent studies have highlighted the selective inhibition of class II alpha PI3K by similar compounds. This inhibition is linked to significant physiological effects, including modulation of cell survival and migration .

Anticonvulsant Efficacy

A focused study evaluated several phenylethylamide derivatives for their anticonvulsant properties:

  • Median Effective Dose (ED50) : The most potent derivative exhibited an ED50 of 45.6 mg/kg in maximal electroshock seizure tests.
  • Toxicity Profile : The acute neurological toxicity was assessed using the rotarod test, revealing a protective index that indicates a favorable therapeutic window .

Inhibition Studies

A structural analysis of similar compounds revealed:

  • IC50 Values : Compounds demonstrated IC50 values ranging from 0.10 μM to 2.4 μM against specific PI3K isoforms, underscoring their potential as selective inhibitors without off-target effects .
  • Mechanistic Insights : Cocrystal structure analyses provided insights into binding interactions at the molecular level, which are critical for understanding the selectivity and efficacy of these compounds .

Data Summary Table

Study FocusKey FindingsReference
Anticonvulsant ActivityED50 = 45.6 mg/kg in MES; favorable toxicity profile
PI3K InhibitionIC50 values between 0.10 μM - 2.4 μM
Neuroprotective EffectsModulation of calcium channels

Q & A

Q. What are the recommended synthetic routes for N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide, and how can purity be optimized?

The synthesis typically involves coupling a substituted phenethylamine derivative with propionic anhydride or activated propionyl chloride. Key steps include:

  • Amidation : Reacting m-trifluoromethylphenethylamine (with an alpha-methyl substituent) with propionic anhydride under controlled pH (6–7) to minimize side reactions .
  • Purification : Chromatographic techniques (e.g., silica gel chromatography) and recrystallization in ethanol/water mixtures improve purity (>95%). Impurity profiling via HPLC can identify intermediates like nitro or acetylated byproducts .
  • Quality Control : Use 1^1H/13^{13}C NMR and LC-MS to confirm structural integrity and quantify residual solvents (e.g., DMF or THF) .

Q. What in vitro assays are suitable for initial screening of biological activity?

Prioritize assays based on structural analogs:

  • Receptor Binding : Radioligand displacement assays for targets like opioid receptors (μ/δ) or TRPV1, given the compound’s propionamide and trifluoromethyl motifs .
  • Anticancer Activity : MTT assays against hepatocarcinoma (HepG2), leukemia (K562), and breast carcinoma (MCF-7) cell lines, as structurally related propionamides show differential cytotoxicity .
  • Metabolic Stability : Liver microsomal assays (human/rat) to assess cytochrome P450 interactions .

Advanced Research Questions

Q. How do structural modifications influence target selectivity and potency?

Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
  • Alpha-Methyl Substituent : Reduces rotational freedom, potentially increasing binding affinity for rigid receptor pockets (e.g., mGluR5 allosteric sites) .
  • Propionamide vs. Acetamide : Propionamide’s extended chain may improve Van der Waals interactions in hydrophobic binding pockets compared to shorter acetamide analogs .

Q. How can conflicting cytotoxicity data across cell lines be resolved?

Contradictions may arise from:

  • Cell-Specific Target Expression : Profile receptor/transporter expression (e.g., TRPV1 in neuronal vs. cancer cells) via qPCR or flow cytometry .
  • Redox Sensitivity : Use ROS scavengers (e.g., NAC) to determine if cytotoxicity is mediated by oxidative stress .
  • Orthogonal Assays : Validate results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical methods are critical for characterizing degradation products?

  • LC-HRMS : Identifies hydrolytic degradation products (e.g., free propionic acid or phenethylamine derivatives) under acidic/alkaline conditions .
  • X-ray Crystallography : Resolves stereochemical stability, particularly for the alpha-methyl chiral center .
  • Stability Studies : Accelerated thermal degradation (40–60°C) with monitoring via 19^{19}F NMR to track trifluoromethyl group integrity .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
  • Salt Formation : Hydrochloride salts improve aqueous solubility for intravenous administration .
  • Nanocarriers : Liposomal encapsulation reduces plasma protein binding and extends half-life .

Q. How can target engagement be validated in complex biological systems?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound with its target in live cells .
  • Thermal Proteome Profiling (TPP) : Detects target stabilization upon ligand binding in cellular lysates .
  • Knockout Models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., TRPV1) to confirm mechanism .

Q. What are the implications of enantiomeric purity on pharmacological activity?

  • Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers.
  • Biological Evaluation : Test individual enantiomers in receptor binding assays; e.g., (R)-enantiomers of similar propionamides show 10-fold higher μ-opioid receptor affinity .

Q. How can environmental persistence and toxicity be assessed?

  • LC-MS/MS Quantification : Detect trace levels in water/soil using methods validated for trifluoroacetic acid (TFA) and perfluorinated analogs .
  • Ecotoxicology Models : Daphnia magna or zebrafish embryo assays to evaluate acute/chronic toxicity .

Methodological Considerations

  • Data Contradictions : Always cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural Analogues : Compare with N-(4-methoxyphenethyl)propionamide (analgesic) or N-(2-chloro-phenyl)propionamide (mGluR5 modulator) to infer mechanism .

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